2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Overview
Description
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of isothiourea groups attached to a phenylene-bis(ethanediyl) backbone.
Mechanism of Action
Target of Action
The primary targets of 1,4-PB-ITU dihydrobromide are the nitric oxide synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes. The compound specifically targets three isozymes of NOS: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) .
Mode of Action
1,4-PB-ITU dihydrobromide acts as a potent inhibitor of NOS . It binds to these enzymes and inhibits their activity, thereby reducing the production of NO. The Ki values for iNOS, eNOS, and nNOS are 7.6 nM, 360 nM, and 16 nM, respectively .
Pharmacokinetics
It’s worth noting that the compound’s inhibition of nos in whole cells is greatly diminished, presumably due topoor membrane permeability .
Action Environment
The action, efficacy, and stability of 1,4-PB-ITU dihydrobromide can be influenced by various environmental factors. For instance, the compound’s poor membrane permeability may limit its effectiveness in certain cellular environments
Biochemical Analysis
Biochemical Properties
1,4-PB-ITU Dihydrobromide has been shown to inhibit three isozymes of NOS: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The Ki values for these isozymes are 7.6 nM, 360 nM, and 16 nM, respectively . This suggests that 1,4-PB-ITU Dihydrobromide interacts with these enzymes, potentially altering their activity and the production of NO.
Cellular Effects
The inhibition of NOS by 1,4-PB-ITU Dihydrobromide can have significant effects on cellular function. NO is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
1,4-PB-ITU Dihydrobromide exerts its effects at the molecular level by inhibiting NOS, thereby reducing the production of NO This can lead to changes in gene expression and alterations in cellular signaling pathways
Metabolic Pathways
Preparation Methods
The synthesis of S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea typically involves the reaction of 1,4-phenylenediamine with ethylene diisothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiourea derivatives.
Substitution: The isothiourea groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products
Scientific Research Applications
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea can be compared with other similar compounds, such as:
S,S’-(1,3-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: This compound has a similar structure but with a 1,3-phenylene linkage instead of 1,4-phenylene.
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 2TMS: This derivative contains trimethylsilyl groups attached to the isothiourea moieties.
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 1TMS: Similar to the 2TMS derivative but with only one trimethylsilyl group
Properties
IUPAC Name |
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYHMLYGVNPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474698 | |
Record name | 1,4-PBIT dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157254-60-9 | |
Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-PBIT dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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